molecular formula C29H30N6O6 B14093167 1H-Imidazole-4-carboxylic acid, 5-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester CAS No. 1048948-20-4

1H-Imidazole-4-carboxylic acid, 5-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester

Cat. No.: B14093167
CAS No.: 1048948-20-4
M. Wt: 558.6 g/mol
InChI Key: VVOQIGQSIRZOIP-UHFFFAOYSA-N
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Description

1H-Imidazole-4-carboxylic acid, 5-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is notable for its intricate structure, which includes multiple functional groups such as carboxylic acid, hydroxy, and ester groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-4-carboxylic acid, 5-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve the use of protective groups to prevent unwanted side reactions and the use of chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-4-carboxylic acid, 5-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and high yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can yield an alcohol.

Scientific Research Applications

1H-Imidazole-4-carboxylic acid, 5-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1H-Imidazole-4-carboxylic acid, 5-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Imidazole-4-carboxylic acid, 5-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester is unique due to its complex structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

1048948-20-4

Molecular Formula

C29H30N6O6

Molecular Weight

558.6 g/mol

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate

InChI

InChI=1S/C29H30N6O6/c1-5-8-23-30-24(27(36)39-16-22-17(2)40-28(37)41-22)25(29(3,4)38)35(23)15-18-11-13-19(14-12-18)20-9-6-7-10-21(20)26-31-33-34-32-26/h6-7,9-14,38H,5,8,15-16H2,1-4H3,(H,31,32,33,34)

InChI Key

VVOQIGQSIRZOIP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(C)(C)O)C(=O)OCC5=C(OC(=O)O5)C

Origin of Product

United States

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